

An In-depth Technical Guide to the Nuclear Energy Levels of Samarium-152

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-152

Cat. No.: B085415

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the nuclear structure of **Samarium-152** (^{152}Sm), a key nucleus for understanding nuclear shape transitions and collective behavior. This guide details its energy levels, the experimental methods used for their determination, and the theoretical frameworks that describe its complex structure.

Introduction: The Significance of Samarium-152

Samarium-152 (^{152}Sm), a stable isotope of samarium with a natural abundance of 26.75%, stands as a pivotal nucleus in the study of nuclear structure.^{[1][2]} It is located in a region of the nuclear chart (with 62 protons and 90 neutrons) that marks a rapid transition from spherical to well-deformed nuclei.^{[3][4]} The abrupt change in nuclear properties between its neighbors, the near-spherical ^{150}Sm and the deformed ^{154}Sm , makes ^{152}Sm a classic laboratory for studying phenomena such as quantum shape phase transitions and the coexistence of different nuclear shapes within the same nucleus.^{[5][6]}

The intricate structure of ^{152}Sm , featuring low-lying excited states that can be categorized into rotational and vibrational bands, provides a critical testing ground for various nuclear models.^{[6][7]} Understanding its energy levels is crucial for refining theoretical models like the Interacting Boson Model (IBM) and for interpreting the complex interplay of collective excitations.^[6] This guide provides a detailed overview of the experimentally determined energy levels of ^{152}Sm , the methodologies used to obtain this data, and the theoretical concepts that explain its behavior.

Quantitative Data: Energy Levels and Transitions

The nuclear energy levels of ^{152}Sm have been extensively studied through various experimental techniques. The data presented below is a summary of adopted levels from compilations such as the Evaluated Nuclear Structure Data File (ENSDF), which represents a critical evaluation of all available experimental data.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Ground State Band ($K\pi = 0^+_1$)

The ground state band is the most strongly populated sequence of levels, exhibiting the characteristics of a rotational band built on the ground state.

Level Energy (keV)	Spin and Parity ($J\pi$)	Half-life ($T_{1/2}$)	$B(E2; J \rightarrow J-2)$ (W.u.)
0.0	0^+	Stable	-
121.78	2^+	1.40 ns	144 (4)
366.46	4^+	56.6 ps	208 (6)
706.91	6^+	10.1 ps	230 (10)
1125.3	8^+	3.3 ps	250 (20)
1609.3	10^+	1.38 ps	230 (60)

Note: Data compiled from various sources, including the National Nuclear Data Center (NNDC) and specific experimental studies.[\[11\]](#) Weisskopf units (W.u.) are used for transition probabilities.

Beta-Vibrational Band ($K\pi = 0^+_2$)

This is the first excited $K\pi = 0^+$ band, interpreted as a collective vibration that preserves the axial symmetry of the nucleus (a "beta-vibration").

Level Energy (keV)	Spin and Parity ($J\pi$)	Half-life ($T_{1/2}$)
684.77	0^+	-
810.45	2^+	7.2 ps
1023.0	4^+	-

Gamma-Vibrational Band ($K\pi = 2^+_1$)

This band corresponds to collective vibrations that break the axial symmetry of the nucleus (a "gamma-vibration").

Level Energy (keV)	Spin and Parity ($J\pi$)	Half-life ($T_{1/2}$)
1085.87	2^+	0.85 ps
1233.8	3^+	-
1371.6	4^+	-

Octupole Vibrational Band ($K\pi = 0^-$)

This band arises from negative-parity octupole vibrations.

Level Energy (keV)	Spin and Parity ($J\pi$)
963.37	1^-
1041.1	3^-
1219.9	5^-

Experimental Protocols

The determination of the nuclear level scheme of ^{152}Sm relies on a variety of sophisticated experimental techniques. The complementary nature of these methods allows for a comprehensive understanding of the nucleus's properties.[4]

High-Resolution Gamma-Ray Spectroscopy

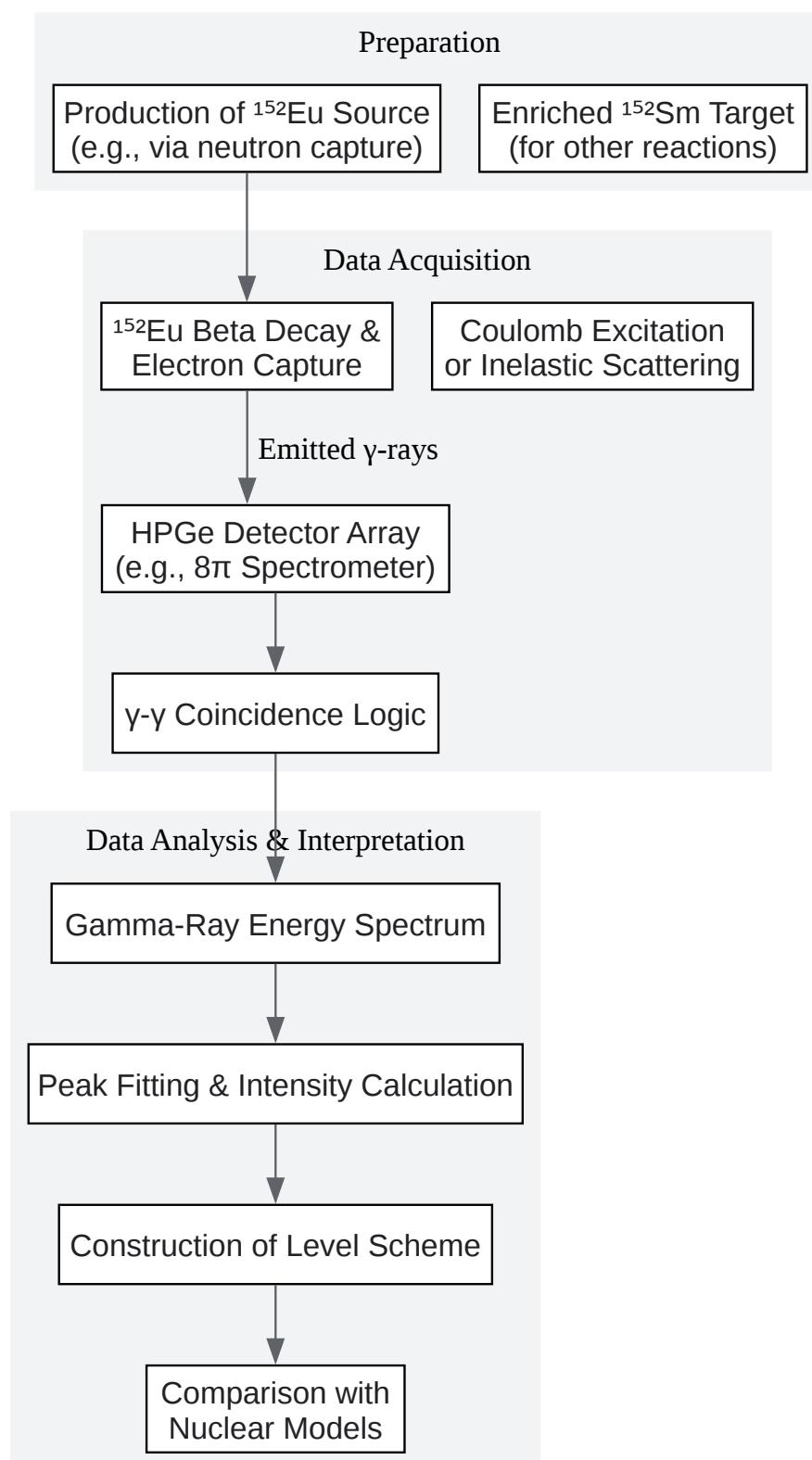
Gamma-ray spectroscopy is the primary tool for constructing nuclear level schemes.[12] For ^{152}Sm , the most common method involves studying the gamma rays emitted following the radioactive decay of Europium-152 (^{152}Eu).[13]

- **Source Production:** The parent isotope, ^{152}Eu (which has a 13.5-year half-life ground state and a 9.3-hour isomeric state), is produced via neutron capture or other nuclear reactions. [14] This isotope beta-decays and undergoes electron capture, populating the excited states of ^{152}Sm .[14]
- **Detection System:** An array of High-Purity Germanium (HPGe) detectors is used to detect the emitted gamma rays with excellent energy resolution.[3] Modern setups, like the 8 π spectrometer, consist of multiple detector elements, often surrounded by Compton-suppression shields to improve the quality of the spectra.[13]
- **Coincidence Measurement:** The key technique is gamma-gamma coincidence spectroscopy. [15] By recording events where two or more gamma rays are detected within a very short time window (nanoseconds), it is possible to establish cascades of transitions. For example, observing a gamma ray in coincidence with the known 121.78 keV ($2^+ \rightarrow 0^+$) transition allows for the identification of all transitions that feed the first excited state. This method is crucial for placing new, weak transitions in the level scheme.[13][15]
- **Data Analysis:** The energies and intensities of the gamma rays are precisely measured. The relative intensities of gamma rays de-exciting from a particular level determine the branching ratios. Angular correlation measurements can be used to assign spins and parities to the nuclear levels.

Coulomb Excitation

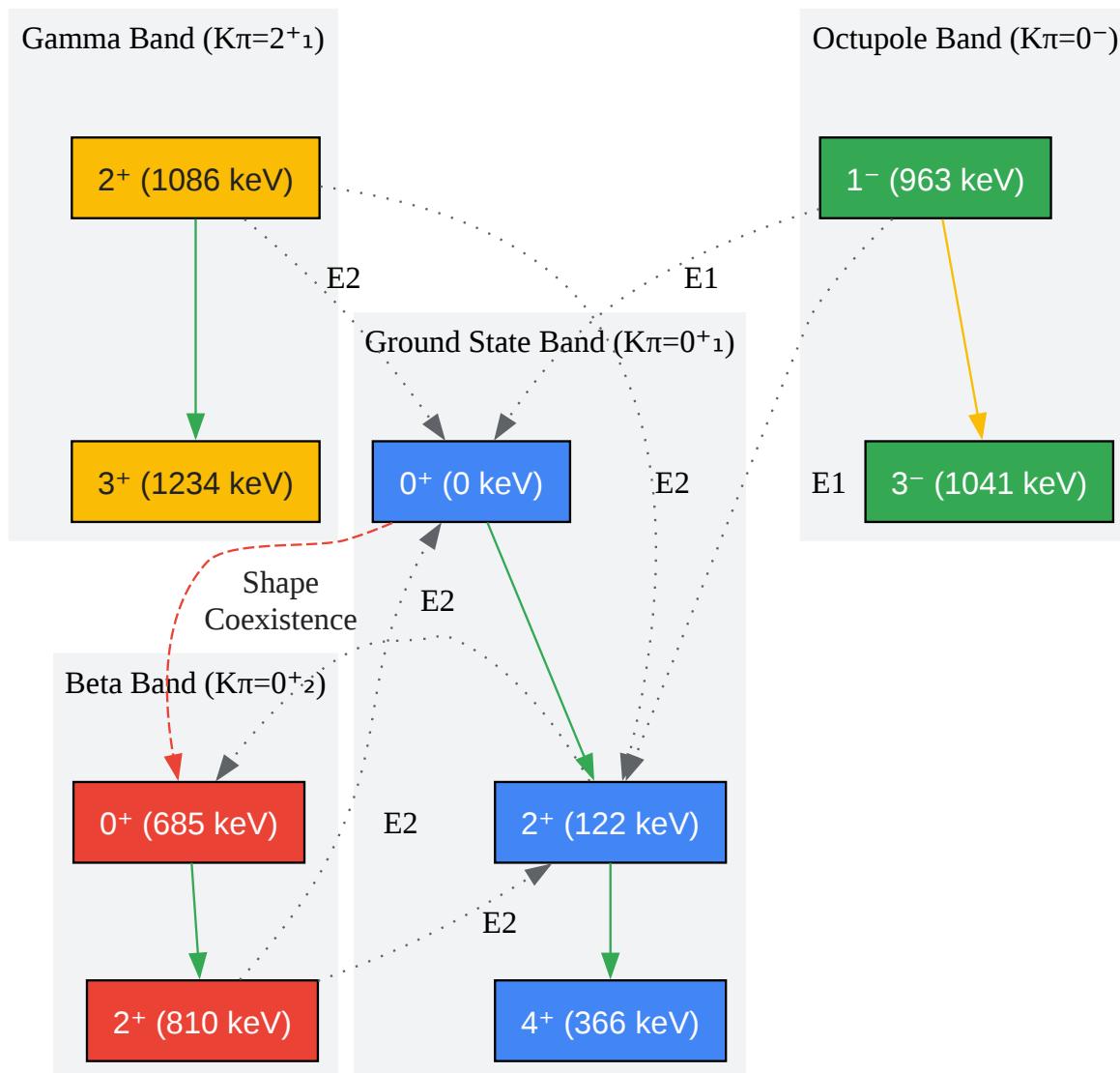
Coulomb excitation is a powerful technique for probing the collective properties of nuclei and measuring electromagnetic transition probabilities, particularly $B(E2)$ values, which quantify the collectivity of a transition.[16]

- **Experimental Setup:** A beam of charged particles (e.g., protons, alpha particles, or heavier ions) is accelerated to an energy below the Coulomb barrier of the target nucleus.[17] A thin foil of enriched ^{152}Sm is used as the target. The projectile interacts with the target nucleus


purely through the electromagnetic force, exciting it to higher energy levels without the complications of nuclear reactions.[18]

- Particle and Gamma Detection: The scattered projectiles are detected at various angles using particle detectors. The de-excitation gamma rays from the excited ^{152}Sm nucleus are detected in coincidence with the scattered particles, typically using an array of HPGe detectors.[16]
- Methodology: By measuring the yield (number of counts) of a specific gamma ray as a function of the scattering angle of the projectile, the probability of exciting that nuclear level can be determined. This excitation probability is directly related to the electromagnetic matrix elements (e.g., B(E2) values) connecting the states.[17] Multi-step Coulomb excitation, where the nucleus is excited through several consecutive steps in a single collision, allows for the study of higher-lying states and the measurement of matrix elements between excited states.[17]

Visualization of Workflows and Theoretical Concepts


Diagrams created using the DOT language provide a clear visual representation of the experimental and theoretical frameworks used to study ^{152}Sm .

Experimental Workflow: ^{152}Eu Decay Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for studying ^{152}Sm via ^{152}Eu decay spectroscopy.

Conceptual Model: Nuclear Structure of ^{152}Sm

[Click to download full resolution via product page](#)

Caption: Key collective bands and transitions in the ^{152}Sm nucleus.

Theoretical Interpretation: Shape Coexistence and Collective Models

The arrangement of energy levels in ^{152}Sm cannot be explained by a simple model of a rigid rotor or a spherical vibrator. Instead, its structure is understood through the concept of shape coexistence, where configurations corresponding to different nuclear shapes (e.g., a near-spherical shape and a deformed prolate shape) exist at similar energies and mix with each other.[5][17]

- **Ground State Band:** The ground state and its rotational band represent the deformed prolate configuration, which becomes the dominant structure in heavier samarium isotopes.
- **Beta and Gamma Bands:** The low-lying 0^{+2} and 2^{+1} bands are interpreted as collective vibrations built upon this deformed shape. The characterization of the 0^{+2} state as a pure beta-vibration has been a subject of debate, with some interpretations suggesting it is the bandhead of a coexisting, less-deformed structure.[19][20]
- **Interacting Boson Model (IBM):** This model provides a successful framework for describing the collective states in transitional nuclei like ^{152}Sm .[6] By treating pairs of nucleons as bosons, the IBM can calculate energy levels and transition probabilities that are in good agreement with experimental data. The model naturally incorporates the mixing of different configurations, providing a mathematical basis for the idea of shape coexistence.[6] The proton-neutron version of the model (IBM-2) has been particularly effective in describing the properties of samarium isotopes.[6]

In conclusion, **Samarium-152** remains a cornerstone for the study of nuclear structure. Its rich spectrum of excited states, meticulously mapped out by decades of experimental work, offers profound insights into the collective behavior of atomic nuclei and the dramatic evolution of nuclear shapes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Samarium | NIDC: National Isotope Development Center [isotopes.gov]

- 2. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 3. Spectroscopy of ^{152}Sm [inis.iaea.org]
- 4. [pubs.aip.org](#) [pubs.aip.org]
- 5. New scenario of shape co-existence in ^{152}Sm [inis.iaea.org]
- 6. [researchgate.net](#) [researchgate.net]
- 7. BETA AND GAMMA VIBRATIONAL BANDS IN ^{152}Sm AND ^{154}Gd . (Journal Article) | OSTI.GOV [osti.gov]
- 8. Index to ENSDF for $A = 152$ [nndc.bnl.gov]
- 9. [www-nds.iaea.org](#) [www-nds.iaea.org]
- 10. Evaluated and Compiled Nuclear Structure Data [nndc.bnl.gov]
- 11. [atom.kaeri.re.kr](#) [atom.kaeri.re.kr]
- 12. Gamma spectroscopy - Wikipedia [en.wikipedia.org]
- 13. N=90 region: The decays of ^{152}Eu , ^{152}g to ^{152}Sm [inis.iaea.org]
- 14. ^{152}Eu decay [inis.iaea.org]
- 15. [researchgate.net](#) [researchgate.net]
- 16. [eprints.whiterose.ac.uk](#) [eprints.whiterose.ac.uk]
- 17. [osti.gov](#) [osti.gov]
- 18. Excitations and fractionation following atomic coulomb capture and nuclear absorption of antiprotons in samarium-150, samarium-152 and lead-208 - ProQuest [proquest.com]
- 19. [researchgate.net](#) [researchgate.net]
- 20. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Nuclear Energy Levels of Samarium-152]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085415#nuclear-energy-levels-of-samarium-152>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com